[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a boronic acid derivative that incorporates a 1,3,4-oxadiazole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in targeting specific biological pathways. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which contributes to the compound's biological activity.
The compound can be synthesized through various methods involving the reaction of boronic acids with appropriate precursors containing the oxadiazole structure. The synthesis of oxadiazole derivatives has been extensively documented in the literature, highlighting their significance in drug discovery and development.
This compound falls under the category of organoboron compounds, which are characterized by the presence of boron atoms bonded to carbon-containing groups. Specifically, it is classified as a boronic acid due to the presence of the boronic acid functional group (-B(OH)₂). Additionally, it is categorized as an oxadiazole derivative due to its structural features.
The synthesis of [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid typically involves several key steps:
The synthesis may involve specific reagents such as phosphorous oxychloride for cyclization and various boron sources like triisopropyl borate for borylation. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
The molecular formula for this compound is , with a molecular weight of approximately 225.04 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid can participate in various chemical reactions typical for boronic acids:
The reactivity of this compound is influenced by the electronic properties imparted by the oxadiazole ring and the phenyl group. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining reaction efficiency and product selectivity.
The mechanism of action for [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is primarily linked to its ability to interact with biological targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophilic species.
In biological systems, this compound may inhibit specific enzymes or receptor interactions by binding to active sites or allosteric sites, thereby modulating signaling pathways relevant to diseases such as cancer.
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) can provide insights into functional groups and electronic transitions.
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid has potential applications in several scientific fields:
This compound exemplifies how modifications to traditional chemical structures can lead to innovative applications across various scientific disciplines.
Palladium-catalyzed Suzuki-Miyaura coupling represents the cornerstone methodology for functionalizing [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid (CAS 2377609-48-6). This compound’s boronic acid moiety enables carbon-carbon bond formation with diverse aryl/heteroaryl halides under aqueous conditions. Key catalytic systems include air-stable palladium-phosphinous acid complexes (e.g., PdCl₂[P(t-Bu)₂OH]₂), which facilitate efficient transmetalation even in neat water with sodium carbonate as base [2] [7]. The electron-deficient 1,3,4-oxadiazole ring enhances transmetalation kinetics by reducing electron density at boron, though protodeboronation remains a challenge with electron-poor aryl halides [9].
Table 1: Palladium Catalysts for Coupling [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Catalyst System | Reaction Medium | Temperature | Yield Range | Key Advantages |
---|---|---|---|---|
PdCl₂[P(t-Bu)₂OH]₂ | H₂O/TBAB | 80°C | 75-92% | Air stability, aqueous solubility |
Pd(OAc)₂/XPhos | Toluene/EtOH/H₂O | 60°C | 68-85% | Tolerance for heteroaryl halides |
Pd(dppf)Cl₂ | Dioxane/H₂O | 90°C | 70-88% | Effective for sterically hindered substrates |
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) markedly enhance reactivity by improving reagent solubility in aqueous media. This strategy enables couplings with aryl chlorides at moderate temperatures (80–90°C), expanding substrate scope toward pharmacologically relevant heterocycles [5] [7]. Post-reaction, the boron-containing byproducts exhibit low toxicity and are readily removed via aqueous washes, aligning with green chemistry principles [4].
Microwave irradiation significantly accelerates Suzuki-Miyaura couplings involving [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid, reducing reaction times from hours to minutes while suppressing competitive protodeboronation. Optimal conditions employ Pd(PPh₃)₄ (2–5 mol%) in ethanol/water mixtures (3:1) with potassium phosphate base, irradiated at 120°C for 10–15 minutes [9]. The 5-ethyl group on the oxadiazole ring enhances solubility in protic solvents, preventing precipitation during rapid heating.
Solvent selection critically influences efficiency:
Table 2: Microwave-Optimized Coupling Parameters
Aryl Halide | Base | Time (min) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
4-Bromoanisole | K₃PO₄ | 10 | 94% | <2% protodeboronation |
2-Bromopyridine | Cs₂CO₃ | 15 | 87% | 5% homocoupling |
4-Nitrochlorobenzene | K₂CO₃/TBAB | 20 | 78% | 8% hydrolysis |
This approach facilitates rapid diversification for structure-activity studies, exemplified by synthesizing luminescent quinazoline-oxadiazole conjugates for optoelectronic applications [5].
The 5-ethyl-1,3,4-oxadiazole moiety in [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is constructed prior to boronic acid installation due to the latter’s sensitivity to oxidative conditions. Two principal strategies achieve regioselective oxadiazolylation:
A. Oxidative Cyclization of N-AcylhydrazonesAroyl hydrazides condense with propionaldehyde derivatives to form hydrazones, followed by iodine-mediated cyclization (I₂, K₂CO₃, DMF, 80°C). This method specifically installs the 5-ethyl substituent without regioisomeric contamination [3] [6]. The mechanism involves iodine-promoted C(sp³)-H oxidative cleavage and dehydrogenation, with K₂CO₃ crucial for C–C bond cleavage and cyclization [3].
B. FeBr₃/H₂O₂-Catalyzed Green CyclizationEco-friendly alternatives employ FeBr₃ (10 mol%) with H₂O₂ as terminal oxidant in ethanol at 60°C. This system converts in situ generated hydrazones directly to 2,5-disubstituted oxadiazoles with 82–90% yields, tolerating boronic ester-protected aryl groups [6]. The catalytic cycle involves:
Table 3: Oxadiazole Cyclization Methods Comparison
Method | Reagents | Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
I₂/K₂CO₃ | I₂ (1.2 eq), K₂CO₃ (2 eq) | DMF, 80°C, 4h | 75-88% | Sensitive to -B(OH)₂ groups |
FeBr₃/H₂O₂ | FeBr₃ (0.1 eq), H₂O₂ (2 eq) | EtOH, 60°C, 2h | 82-90% | Tolerant of -Bpin, -Br |
TEMPO/Fe(III)/O₂ | FeCl₃ (0.2 eq), TEMPO (0.3 eq) | CH₃CN, 80°C, O₂ | 70-85% | Limited for electron-rich arenes |
Post-cyclization, the 3-bromophenyl intermediate undergoes Miyaura borylation for final boronic acid installation [3] [8].
[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid’s susceptibility to protodeboronation and polymerization necessitates protection as pinacol esters during storage or multi-step synthesis. Esterification employs pinacol (1.1 eq) with MgSO₄ in anhydrous THF under inert atmosphere, yielding >95% protected boronate [4] [9]. Crucially, the oxadiazole’s nitrogen atoms do not coordinate boron, preventing undesired chelation.
Analytical challenges in quantifying boronate ester purity are addressed via specialized RP-HPLC:
Regeneration of the boronic acid requires mild hydrolysis to avoid oxadiazole degradation. Optimized conditions use 1:1 THF/0.5M HCl (0°C, 30 min), achieving >98% deprotection without affecting the ethyl-oxadiazole moiety. Alternative methods include transesterification with phenylboronic acid or buffer-controlled hydrolysis at pH 6.8 [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1